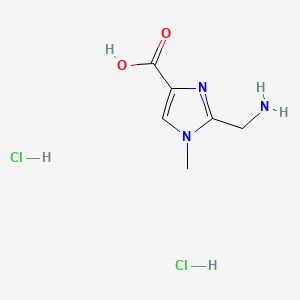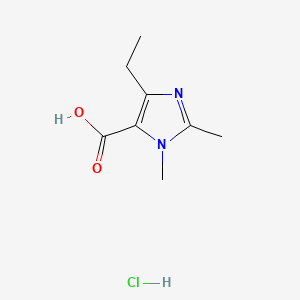
3-(but-3-yn-2-yl)oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(But-3-yn-2-yl)oxane is an organic compound with the molecular formula C4H6O, which belongs to the class of oxanes. It is a colorless, odorless liquid with a boiling point of approximately 36 °C. Its main use is in the synthesis of other compounds, such as polymers, pharmaceuticals, and other organic compounds. It is also used in the production of fuels, solvents, and other industrial materials. Additionally, 3-(But-3-yn-2-yl)oxane has been studied for its potential applications in scientific research and in the medical field.
科学研究应用
3-(But-3-yn-2-yl)oxane has been studied for its potential applications in scientific research. It has been used as a model compound in the study of the structure and reactivity of other organic compounds. Additionally, it has been used as a model compound for the study of the reactivity of polymers and other materials. 3-(But-3-yn-2-yl)oxane has also been studied for its potential application in the study of drug delivery systems and for the synthesis of new pharmaceuticals.
作用机制
The mechanism of action of 3-(But-3-yn-2-yl)oxane is not fully understood. However, it is believed that the compound undergoes a cycloaddition reaction with other organic compounds, resulting in the formation of a new compound. Additionally, 3-(But-3-yn-2-yl)oxane is believed to react with other organic compounds through a nucleophilic substitution reaction, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(But-3-yn-2-yl)oxane have not been extensively studied. However, it is believed that the compound can interact with other organic compounds and may have the potential to be toxic or to cause adverse effects in humans. Therefore, it is important to use caution when handling the compound and to ensure that proper safety protocols are followed.
实验室实验的优点和局限性
The advantages of using 3-(But-3-yn-2-yl)oxane in laboratory experiments include its low cost, its availability, and its ability to react with other organic compounds. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. However, there are some limitations to using 3-(But-3-yn-2-yl)oxane in laboratory experiments. The compound is volatile and can easily evaporate, making it difficult to measure accurately. Additionally, the compound can react with other organic compounds, which can lead to unexpected results.
未来方向
There are many potential future directions for the use of 3-(But-3-yn-2-yl)oxane. For example, the compound could be used to synthesize new pharmaceuticals or to develop new drug delivery systems. Additionally, the compound could be used to study the structure and reactivity of other organic compounds or to create new materials for use in industrial and scientific applications. Finally, the compound could be used to study the biochemical and physiological effects of other organic compounds and to develop new treatments for diseases.
合成方法
3-(But-3-yn-2-yl)oxane can be synthesized from a variety of sources, including ethyl acetate, propylene, and butadiene. Ethyl acetate can be reacted with propylene in the presence of a catalyst to form 3-(but-3-yn-2-yl)oxane. Butadiene can be reacted with propylene in the presence of a catalyst and a base to form 3-(but-3-yn-2-yl)oxane. Additionally, 3-(but-3-yn-2-yl)oxane can be synthesized from the reaction of butadiene and ethyl acetate in the presence of a catalyst and a base.
属性
IUPAC Name |
3-but-3-yn-2-yloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-8(2)9-5-4-6-10-7-9/h1,8-9H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVRZIVJDEORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(But-3-yn-2-yl)oxane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)



![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)





